molecular formula C16H14ClN3S B8472820 7-Chloro-3-methyl-2-methylthio-5-phenyl-3H-1,3,4-benzotriazepine CAS No. 70437-50-2

7-Chloro-3-methyl-2-methylthio-5-phenyl-3H-1,3,4-benzotriazepine

Cat. No. B8472820
CAS RN: 70437-50-2
M. Wt: 315.8 g/mol
InChI Key: DWWQYFYFCXEJII-UHFFFAOYSA-N
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Description

7-Chloro-3-methyl-2-methylthio-5-phenyl-3H-1,3,4-benzotriazepine is a useful research compound. Its molecular formula is C16H14ClN3S and its molecular weight is 315.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3-methyl-2-methylthio-5-phenyl-3H-1,3,4-benzotriazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-methyl-2-methylthio-5-phenyl-3H-1,3,4-benzotriazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

70437-50-2

Product Name

7-Chloro-3-methyl-2-methylthio-5-phenyl-3H-1,3,4-benzotriazepine

Molecular Formula

C16H14ClN3S

Molecular Weight

315.8 g/mol

IUPAC Name

7-chloro-3-methyl-2-methylsulfanyl-5-phenyl-1,3,4-benzotriazepine

InChI

InChI=1S/C16H14ClN3S/c1-20-16(21-2)18-14-9-8-12(17)10-13(14)15(19-20)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

DWWQYFYFCXEJII-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction vessel was charged with 11.5 grams (479 moles) of sodium hydride (99%) and 850 ml of dry N,N-dimethylformamide. To this mixture, 132 grams (437 moles) of 7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,3,4-benzotriazepine-2-thione (Example 15) was added with stirring using a screw feed solid addition apparatus while the system was flushed with dry nitrogen. Thirty minutes after addition was complete, the resulting reaction mass was cooled to about 6° C. and 30.0 ml (482 moles) of methyl iodide was added quickly with stirring. The temperature of the reaction mixture rose to about 20° C. The reaction mass was stirred for an additional 30 minutes in an ice bath and for about two hours at ambient temperature. The reaction mixture was poured into about 7 liters of ice water. The yellow precipitate which formed was collected, washed with water, and dissolved in about 1 liter of diethyl ether. The ether solution was washed with water, dried with magnesium sulfate, and concentrated in vacuo on a rotary evaporator. The title compound was left as a viscous yellow-orange oil which solidified on triturating with 100 ml of hexane. The resulting yellow product had a melting point of 100° to 102° C. Elemental analysis was used to confirm the structure.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Name
7-chloro-1,3-dihydro-3-methyl-5-phenyl-2H-1,3,4-benzotriazepine-2-thione
Quantity
132 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
7 L
Type
reactant
Reaction Step Four

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